Coriatin
Description
This compound features a highly complex polycyclic framework with multiple functional groups:
- Spiro architecture: A dioxatetracyclo[7.2.1.0²,⁷.0³,⁵]dodecane core fused to an oxirane (epoxide) ring, conferring rigidity and steric constraints.
- Functional groups:
- Hydroxyl groups at position 2 and the 2-hydroxypropan-2-yl substituent (tertiary alcohol at position 12).
- Methyl group at position 5.
- Ketone at position 11.
- Reactivity: The epoxide is prone to ring-opening reactions, while the ketone and hydroxyl groups may participate in hydrogen bonding or redox reactions.
The tetracyclic system likely results in low solubility in nonpolar solvents but moderate polarity due to oxygen-rich moieties.
Properties
CAS No. |
91653-75-7 |
|---|---|
Molecular Formula |
C15H20O6 |
Molecular Weight |
296.31 g/mol |
IUPAC Name |
(1S,2R,3S,5R,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one |
InChI |
InChI=1S/C15H20O6/c1-12(2,17)7-6-4-13(3)14(5-19-14)9-10(21-9)15(13,18)8(7)11(16)20-6/h6-10,17-18H,4-5H2,1-3H3/t6-,7+,8+,9+,10-,13-,14+,15-/m0/s1 |
InChI Key |
LGZSARJAXHVXEV-YEJVQPDVSA-N |
Canonical SMILES |
CC12CC3C(C(C1(C4C(C25CO5)O4)O)C(=O)O3)C(C)(C)O |
Appearance |
Cryst. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[72102,7Most of the 2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one used in research is extracted from natural sources, particularly the roots of Coriaria nepalensis .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one undergoes various chemical reactions, including:
Oxidation: The tertiary hydroxy groups can be oxidized to ketones.
Reduction: The epoxide groups can be reduced to diols.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide groups under mild conditions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one has several applications in scientific research:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their reactivity.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in traditional medicine.
Mechanism of Action
The mechanism of action of 2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one involves its interaction with various molecular targets. The epoxide groups are highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The lactone ring also plays a crucial role in its biological activity, potentially interacting with enzymes and other proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,8-Dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.0²,⁷.0³,⁵]dodecane-6,2'-oxirane]-11-one
- Key differences : Additional hydroxyl group at position 8.
- Higher molecular weight and polarity compared to the target compound. Possible metabolic differences due to increased hydrophilicity.
2-(12-O-β-D-Glucosyl-11-hydroxy-11-methylethyl)-6,10-dimethylspiro[4.5]-dec-6-en-8-one
- Key differences: Glucosyl moiety at position 12 instead of a hydroxyl group. Simplified spiro[4.5]decane system (vs. tetracyclic core in the target compound). Conjugated enone (C6-C7 double bond adjacent to ketone).
- Implications: Significantly higher molecular weight and hydrophilicity due to the glucosyl group. Improved bioavailability via sugar-mediated transport mechanisms. Enone system enables conjugate addition reactions, unlike the epoxide in the target compound.
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Its rigid structure may limit bioavailability unless derivatized .
- 2,8-Dihydroxy Derivative : Increased polarity could enhance binding to biological targets (e.g., enzymes or receptors), but metabolic stability may be reduced due to additional hydroxylation .
- Glucosylated Analog: The glucosyl group improves water solubility but may complicate synthesis and membrane permeability. The enone system offers a site for bioconjugation or prodrug development .
Limitations:
Direct experimental data (e.g., melting points, bioactivity) are unavailable in the provided evidence. Structural comparisons are inferred from functional groups and prior knowledge of analogous compounds.
Biological Activity
2-Hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one is a complex organic compound notable for its unique spiro structure and potential biological activities. This article delves into its synthesis, biological mechanisms, and applications based on diverse scientific literature.
Chemical Structure and Properties
The compound has a molecular formula of and includes multiple functional groups that contribute to its reactivity and biological interactions. The structural complexity is characterized by a tetracyclic core with hydroxyl and epoxide functionalities, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 300.33 g/mol |
| IUPAC Name | 2-Hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Tetracyclic Structure : Utilizing cyclization reactions.
- Introduction of Hydroxyl Groups : Employing hydroxylation methods.
- Spiro Linkage Formation : Achieved through specific coupling reactions.
These synthetic routes often require careful control of reaction conditions to maximize yield and purity.
The biological activity of 2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
- Antioxidant Activity : Its hydroxyl groups can scavenge free radicals, contributing to its antioxidant properties.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial effects against specific pathogens.
Case Studies
-
Antioxidant Studies :
- A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays, revealing significant radical scavenging activity compared to standard antioxidants .
- Enzyme Inhibition :
- Antimicrobial Testing :
Applications
The unique properties of 2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one suggest several potential applications:
- Pharmaceuticals : As a lead compound for developing new drugs targeting metabolic disorders.
- Food Industry : As a natural preservative due to its antimicrobial properties.
- Cosmetics : Utilized in formulations aimed at reducing oxidative stress on the skin.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
